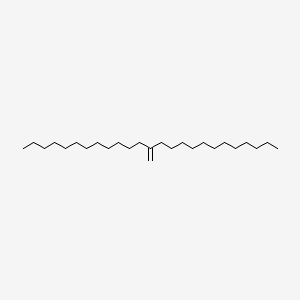

13-Methylidenepentacosane

Description

13-Methylidenepentacosane is a long-chain hydrocarbon featuring a methylidene group (CH₂=) at the 13th carbon position of a pentacosane backbone. While direct literature references to this compound are absent in the provided evidence, its structure can be inferred from analogous compounds. Pentacosane (C₂₅H₅₂), a straight-chain alkane with 25 carbons , serves as the foundational structure. The addition of a methylidene group replaces two hydrogen atoms, resulting in a molecular formula of C₂₆H₅₀ (estimated molecular weight: 362.68 g/mol). However, specific data on its synthesis, reactivity, or industrial uses remain undocumented in the reviewed sources.

Properties

CAS No. |

62748-34-9 |

|---|---|

Molecular Formula |

C26H52 |

Molecular Weight |

364.7 g/mol |

IUPAC Name |

13-methylidenepentacosane |

InChI |

InChI=1S/C26H52/c1-4-6-8-10-12-14-16-18-20-22-24-26(3)25-23-21-19-17-15-13-11-9-7-5-2/h3-25H2,1-2H3 |

InChI Key |

DKUNTYRNKINWIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(=C)CCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylidenepentacosane typically involves the alkylation of a suitable precursor. One common method is the reaction of a long-chain alkyl halide with a methylidene donor under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the methylidene group.

Industrial Production Methods: On an industrial scale, the production of 13-Methylidenepentacosane may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used to promote the alkylation reaction. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 13-Methylidenepentacosane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions.

Reduction: Reduction reactions can convert 13-Methylidenepentacosane into simpler hydrocarbons.

Substitution: The methylidene group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often used.

Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed:

Oxidation: Alcohols, ketones, carboxylic acids.

Reduction: Simpler alkanes.

Substitution: Halogenated derivatives.

Scientific Research Applications

13-Methylidenepentacosane has several applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of long-chain hydrocarbons and their reactions.

Biology: Research into its biological activity and potential as a biomarker for certain biological processes.

Medicine: Investigations into its potential therapeutic properties and interactions with biological systems.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 13-Methylidenepentacosane involves its interaction with molecular targets through its hydrophobic alkane chain and reactive methylidene group. These interactions can affect various biochemical pathways, depending on the context of its use. For example, in biological systems, it may interact with cell membranes or specific enzymes, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 13-methylidenepentacosane, we compare it structurally and functionally with related hydrocarbons and derivatives (Table 1).

Table 1: Comparative Analysis of 13-Methylidenepentacosane and Analogous Compounds

Key Findings:

Structural and Functional Differences: Alkene vs. Alkane: The methylidene group in 13-methylidenepentacosane introduces unsaturation, likely reducing its melting point compared to pentacosane (C₂₅H₅₂) . This aligns with trends in alkenes, which generally have lower melting points than analogous alkanes due to disrupted packing efficiency. Ketone vs. Hydrocarbon: 13-Pentacosanone (C₂₅H₅₀O) exhibits higher polarity and reactivity due to its carbonyl group, making it more soluble in polar solvents than 13-methylidenepentacosane . Chain Length Effects: n-Heptacosane (C₂₇H₅₆), a 27-carbon alkane, demonstrates increased molecular weight and thermal stability compared to pentacosane, suggesting similar trends for 13-methylidenepentacosane derivatives .

Safety and Handling: Alkanes like pentacosane and n-heptacosane pose minimal risks, requiring standard laboratory precautions . Esters such as methyl 13-methylpentadecanoate are restricted in flavor/fragrance applications due to safety concerns , whereas ketones like 13-pentacosanone necessitate ventilation to avoid inhalation hazards . 13-Methylidenepentacosane, as a hypothetical alkene, may require precautions against oxidation or polymerization, though specific data are lacking.

Applications and Research Gaps: Pentacosane: Used in phase-change materials and lubricants . 13-Pentacosanone: Studied for its phase-change behavior in material science . 13-Methylidenepentacosane: Potential applications in organic synthesis or polymer chemistry remain unexplored, highlighting a research gap.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.